

Spectroscopic Data for 4-(3-methylcyclopentyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-methylcyclopentyl)morpholine

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound **4-(3-methylcyclopentyl)morpholine**. Due to the absence of published experimental spectra for this specific molecule, this document presents a detailed, predicted dataset for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established spectroscopic principles and data from structurally related compounds, offering a valuable resource for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **4-(3-methylcyclopentyl)morpholine**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	t	4H	-O-CH ₂ - (Morpholine)
~2.55	m	1H	-N-CH- (Cyclopentyl)
~2.45	t	4H	-N-CH ₂ - (Morpholine)
~1.90 - 2.10	m	2H	Cyclopentyl-CH ₂
~1.65 - 1.80	m	2H	Cyclopentyl-CH ₂
~1.40 - 1.55	m	2H	Cyclopentyl-CH ₂
~1.25	m	1H	-CH-CH ₃ (Cyclopentyl)
~0.95	d	3H	-CH-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~67.0	-O-CH ₂ - (Morpholine)
~65.0	-N-CH- (Cyclopentyl)
~54.0	-N-CH ₂ - (Morpholine)
~38.0	-CH-CH ₃ (Cyclopentyl)
~33.0	Cyclopentyl-CH ₂
~24.0	Cyclopentyl-CH ₂
~20.0	-CH-CH ₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretching (Aliphatic)
1465	Medium	C-H bending (CH ₂)
1375	Medium	C-H bending (CH ₃)
1115	Strong	C-O-C stretching (Ether)
1070	Medium	C-N stretching (Alkyl amine)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragmentation

m/z	Proposed Fragment
169	[M] ⁺ (Molecular Ion)
154	[M - CH ₃] ⁺
112	[M - C ₄ H ₉] ⁺ (Loss of butyl radical from cyclopentyl ring)
100	[M - C ₅ H ₉] ⁺ (Loss of cyclopentyl radical)
86	[Morpholine-CH ₂] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as **4-(3-methylcyclopentyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range (e.g., 0-220 ppm).
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C (e.g., 1024 or more).
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the liquid directly onto the ATR crystal.[\[1\]](#)
- Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal to subtract atmospheric and instrumental interferences.

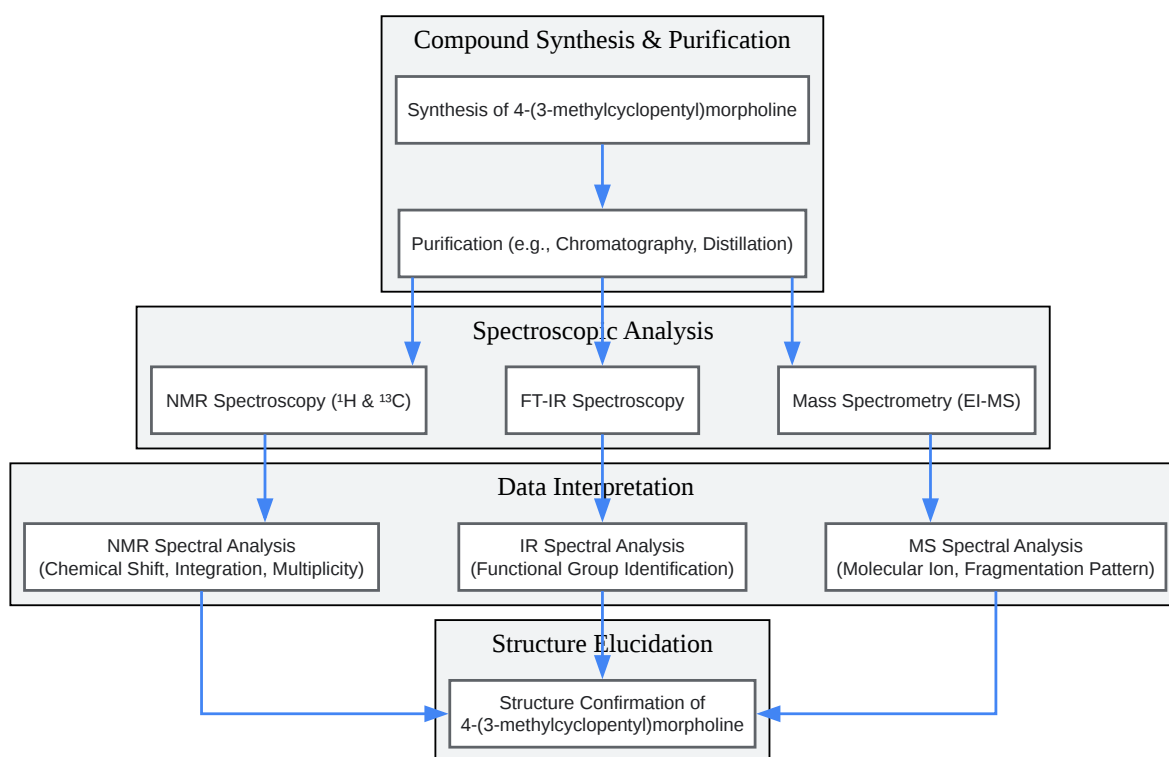
- **Sample Spectrum:** Place the prepared sample in the IR beam path and acquire the spectrum.
- **Data Acquisition:** Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .^[1]
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC) for separation and introduction. The sample must be volatilized in the ion source.^{[2][3]}
- **Ionization:** Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.^{[2][3]}
- **Mass Analysis:** Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and record their abundance at each m/z value to generate the mass spectrum.
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for the spectroscopic identification of a synthesized compound.

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